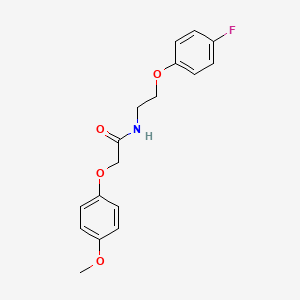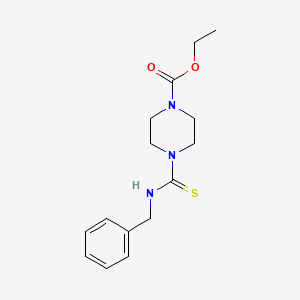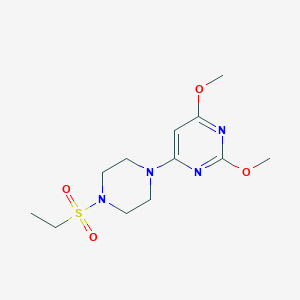![molecular formula C15H15N3O4 B2399421 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide CAS No. 478262-46-3](/img/structure/B2399421.png)
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide, also known as M2PN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. M2PN is a derivative of nicotinamide, which is a well-known vitamin B3 compound.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cell growth and proliferation. 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to cell death.
Biochemical and Physiological Effects:
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been found to induce DNA damage, inhibit cell cycle progression, and activate certain apoptotic pathways. In addition, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide in lab experiments is its relatively simple synthesis method, which allows for easy scaling up of production. In addition, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been shown to have low toxicity, making it a safer alternative to other compounds that are used in scientific research. However, one of the limitations of using 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide research. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective treatments. Additionally, further research is needed to explore the potential side effects and toxicity of 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide in humans, which could help to determine its safety for clinical use.
In conclusion, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its simple synthesis method, low toxicity, and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. Further research is needed to explore its full potential and determine its safety for clinical use.
Méthodes De Synthèse
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide can be synthesized by reacting 4-methoxy-2-nitrobenzaldehyde with nicotinamide in the presence of sodium borohydride. The resulting compound is then reacted with hydroxylamine hydrochloride to form 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide. The synthesis method is relatively straightforward and can be easily scaled up for larger production.
Applications De Recherche Scientifique
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been shown to have potential therapeutic applications in various fields of scientific research. In cancer research, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-methoxy-N-[(E)-methoxyiminomethyl]-2-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-8-9-16-15(22-11-6-4-3-5-7-11)13(12)14(19)17-10-18-21-2/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSAWDDXAZUIQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)NC=NOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N/C=N/OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2399339.png)
![7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2399340.png)
![ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate](/img/structure/B2399343.png)

![2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate](/img/structure/B2399345.png)


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2399349.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2399351.png)



![2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2399361.png)